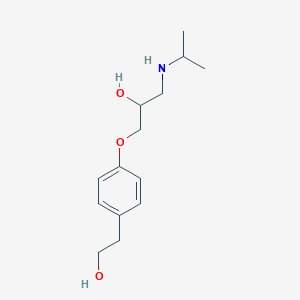

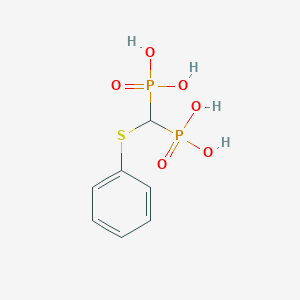

Ethyl 2-(benzhydrylthio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

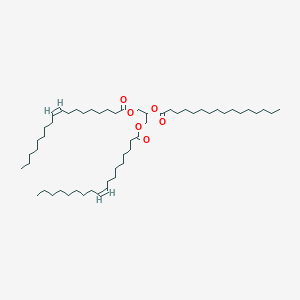

Ethyl 2-(benzhydrylthio)acetate (EBTA) is an organic compound that has been used in a variety of scientific research applications. It is a highly reactive compound, and has been used for a variety of biological and chemical processes, including the synthesis of drugs, the study of enzyme kinetics, and the study of protein-protein interactions. EBTA has been found to have a number of advantages over other compounds, such as its stability and its low toxicity.

Applications De Recherche Scientifique

Enzymatic Resolution in Drug Intermediates

Ethyl 2-(benzhydrylthio)acetate has been investigated in the enzymatic resolution of drug intermediates. Particularly, its derivative, Ethyl 1,4-benzodioxan-2-carboxylate, was used as an intermediate in the production of the drug doxazosin mesylate. The kinetic resolution process involved the use of lipase-catalyzed transesterification reactions, showcasing the compound's utility in achieving high enantiomeric purity in pharmaceutical synthesis (Kasture et al., 2005).

Alkylation in Organic Synthesis

The compound has also been applied in the field of organic synthesis, particularly in the alkylation of active methylenes. Benzhydryl cations, derived from benzhydryl alcohols or their derivatives like this compound, have been used in acid-mediated reactions to achieve quantitative yields. This methodology offers an alternative to classical halide-based reactions, potentially providing more accessible routes due to the easier availability of alcohols compared to halides (Bisaro et al., 2002).

Catalytic Asymmetric Hydrogenation

In the synthesis of cognitive enhancers, this compound derivatives have been employed in catalytic asymmetric hydrogenation processes. Specifically, the compound was used in the synthesis of T-588, a cognitive enhancer, showcasing its role as a key intermediate in producing high-purity enantiomers for pharmaceutical applications (Xiaoming Li et al., 2011).

Synthesis of Azetidinones with Antifungal Properties

This compound derivatives have been synthesized and investigated for their antifungal properties. The compound, after undergoing various chemical reactions, yielded N-substituted--2-azetidinones, which exhibited moderate to good antifungal activity, demonstrating its potential in medicinal chemistry (Toraskar et al., 2009).

Catalytic Synthesis of Ethyl Acetate

This compound has also been studied in the catalytic synthesis of ethyl acetate, a compound with broad applications in the food, beverage, and solvent industries. The synthesis process involved optimizing various reaction conditions to achieve high yields, highlighting the compound's role in industrial chemistry (Jia Xiao-xia, 2008).

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(benzhydrylthio)acetate are not well-established. It is likely that the compound interacts with multiple pathways, leading to a variety of downstream effects. .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action of this compound can be influenced by various environmental factors. These factors can affect the compound’s action, efficacy, and stability. .

Propriétés

IUPAC Name |

ethyl 2-benzhydrylsulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2S/c1-2-19-16(18)13-20-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHWCUHXXAVVLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458466 |

Source

|

| Record name | Ethyl [(diphenylmethyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63547-23-9 |

Source

|

| Record name | Ethyl 2-[(diphenylmethyl)thio]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [(diphenylmethyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

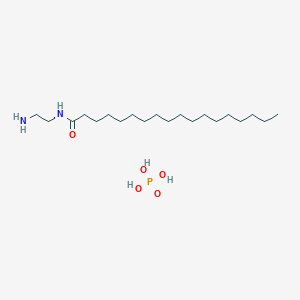

![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)

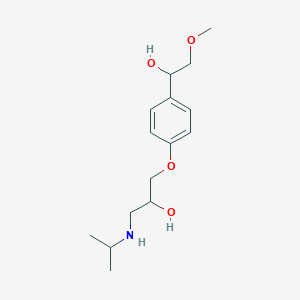

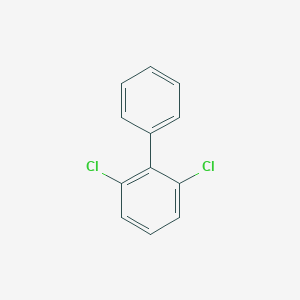

![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)

![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)